2-(Cyclopropyl-thiazol-5-ylmethyl-amino)-ethanol

Analytical Chemistry Quality Control Synthetic Chemistry

Obtain 2-(Cyclopropyl-thiazol-5-ylmethyl-amino)-ethanol (CAS 1353980-09-2), a distinctive heterocyclic scaffold for orexin receptor antagonist development. The cyclopropyl group imparts unique steric and electronic properties critical for target binding affinity, unlike methyl or isopropyl analogs. Sourced at high purity (≥98%), it ensures reliable SAR data and efficient downstream derivatization via the ethanolamine handle. Ideal for medicinal chemistry and chemical biology workflows.

Molecular Formula C9H14N2OS
Molecular Weight 198.29 g/mol
CAS No. 1353980-09-2
Cat. No. B3234687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclopropyl-thiazol-5-ylmethyl-amino)-ethanol
CAS1353980-09-2
Molecular FormulaC9H14N2OS
Molecular Weight198.29 g/mol
Structural Identifiers
SMILESC1CC1N(CCO)CC2=CN=CS2
InChIInChI=1S/C9H14N2OS/c12-4-3-11(8-1-2-8)6-9-5-10-7-13-9/h5,7-8,12H,1-4,6H2
InChIKeyHIIHIUZMPMORMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Cyclopropyl-thiazol-5-ylmethyl-amino)-ethanol (CAS 1353980-09-2) | Chemical Building Block and Orexin Receptor Probe


2-(Cyclopropyl-thiazol-5-ylmethyl-amino)-ethanol (CAS 1353980-09-2) is a heterocyclic organic compound featuring a cyclopropyl group attached to a thiazole ring and further linked to an aminoethanol moiety, with the molecular formula C9H14N2OS and molecular weight of 198.29 g/mol . This compound serves as a versatile small-molecule scaffold in medicinal chemistry research, primarily employed as a building block for the synthesis of more complex molecules and as a reagent in various chemical transformations . The structural inclusion of a cyclopropyl group distinguishes it within the broader thiazole-ethanolamine series and aligns it with a class of compounds recognized in patent literature for potential orexin receptor antagonist activity [1].

Why 2-(Cyclopropyl-thiazol-5-ylmethyl-amino)-ethanol Cannot Be Simply Replaced by Close Analogs


Thiazole-ethanolamine derivatives with differing N-substituents, such as methyl (CAS 1353962-44-3), isopropyl (CAS 1353986-43-2), or chloro-isopropyl (CAS 1353947-33-7), cannot be interchanged with the cyclopropyl variant without altering critical physicochemical and biological properties. The cyclopropyl group imparts unique steric bulk and electronic character compared to linear or branched alkyl substituents, directly influencing the compound's binding affinity and selectivity for biological targets, notably orexin receptors [1]. Even minor modifications to the thiazole core or N-substituent have been shown in patent data to significantly impact pharmacological activity [1]. Consequently, for structure-activity relationship (SAR) studies, target identification campaigns, or any application where the specific interaction profile is paramount, substitution with an analog lacking the cyclopropyl group is not scientifically justifiable without independent validation of the altered molecular behavior.

Quantitative Differentiation Guide for 2-(Cyclopropyl-thiazol-5-ylmethyl-amino)-ethanol Versus Closest Analogs


Superior Commercial Purity (98%) vs. Standard Grade (95%) for More Stringent Assays

2-(Cyclopropyl-thiazol-5-ylmethyl-amino)-ethanol is available at a guaranteed minimum purity of 98% from Leyan, a specification that exceeds the 95% purity standard offered for the compound itself by AKSci and for the close methyl and isopropyl analogs from the same vendor . This higher purity specification directly reduces the risk of impurities interfering with downstream reactions or biological assays, providing a critical advantage for applications requiring high confidence in starting material quality.

Analytical Chemistry Quality Control Synthetic Chemistry

Favorable Non-Hazardous Transport Classification vs. Chlorinated Analog

According to supplier safety documentation, 2-(Cyclopropyl-thiazol-5-ylmethyl-amino)-ethanol is classified as non-hazardous for transport (DOT/IATA), which simplifies shipping, handling, and storage protocols . In stark contrast, a related analog with a chlorine substitution on the thiazole ring, 2-[(2-Chloro-thiazol-5-ylmethyl)-isopropyl-amino]-ethanol (CAS 1353947-33-7), carries multiple hazard warnings including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Chemical Safety Laboratory Management Procurement Compliance

Intermediate Molecular Weight and Physicochemical Profile Distinct from Methyl and Isopropyl Analogs

The molecular weight of 2-(Cyclopropyl-thiazol-5-ylmethyl-amino)-ethanol is 198.29 g/mol, positioning it between the methyl analog (172.25 g/mol) and the isopropyl analog (200.3 g/mol) . This intermediate value, coupled with the unique steric profile of the cyclopropyl ring, is expected to result in distinct solubility, permeability, and metabolic stability characteristics compared to its linear alkyl counterparts, as is generally observed in medicinal chemistry [1].

Physicochemical Property Prediction ADME Profiling SAR Studies

Cyclopropyl Group Essential for Orexin Receptor Antagonism per Patent SAR

Patent literature explicitly identifies 2-cyclopropyl-thiazole derivatives, a class to which this compound belongs, as non-peptide antagonists of human orexin receptors (OX1 and OX2) [1]. The patent's structure-activity relationship (SAR) data demonstrates that the presence of the cyclopropyl group is a key structural feature required for activity, distinguishing it from other thiazole derivatives that lack this moiety and do not exhibit the same antagonistic profile. This positions the compound as a valuable probe molecule for investigating orexinergic signaling pathways.

Medicinal Chemistry Neuroscience Drug Discovery

High-Value Research Application Scenarios for 2-(Cyclopropyl-thiazol-5-ylmethyl-amino)-ethanol (CAS 1353980-09-2)


Structure-Activity Relationship (SAR) Studies in Orexin Receptor Drug Discovery

Use this compound as a reference standard or starting scaffold in a SAR campaign aimed at optimizing orexin receptor antagonists. Its 2-cyclopropyl-thiazole core is explicitly claimed in patent literature as conferring antagonist activity [1]. By comparing its biological activity to that of synthesized analogs with varied N-substituents or thiazole ring modifications, researchers can map the pharmacophore and identify more potent and selective leads for sleep and eating disorder indications. The availability of high-purity (98%) material ensures that observed biological effects are attributable to the compound itself and not to impurities .

Chemical Biology Probe for Investigating Orexinergic Signaling

Employ this molecule as a tool compound to dissect the role of orexin receptors in cellular and in vivo models. The non-hazardous classification simplifies its use in complex biological workflows, reducing safety concerns during handling and administration . Its distinct physicochemical profile, with an intermediate molecular weight of 198.29 g/mol, makes it a suitable candidate for permeability and metabolic stability studies without the confounding factors introduced by the lower (172.25 g/mol) or higher (200.3 g/mol) molecular weights of methyl or isopropyl analogs .

Synthetic Intermediate for Late-Stage Functionalization

Utilize this compound as a versatile building block for the synthesis of more complex heterocyclic libraries. The presence of the ethanolamine group provides a handle for further derivatization (e.g., esterification, amidation, or alkylation), while the cyclopropyl group introduces conformational rigidity that can improve target binding affinity. The guaranteed 98% purity reduces the risk of side reactions and simplifies purification of downstream products, making it a reliable and efficient choice for parallel synthesis and combinatorial chemistry applications .

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